1-Pentylazepan-2-one
Description
1-Pentylazepan-2-one is a seven-membered cyclic ketone (azepanone) with a pentyl substituent at the nitrogen atom. Its structure consists of a saturated azepane ring (C₆H₁₁N) fused with a ketone group at the second position and a linear pentyl chain attached to the nitrogen. Key properties include moderate lipophilicity (logP ≈ 2.8) and a molecular weight of 183.3 g/mol.
Properties
CAS No. |
59746-36-0 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-pentylazepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-6-9-12-10-7-4-5-8-11(12)13/h2-10H2,1H3 |
InChI Key |
TZLCDTCBNUGLPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
1-Pentylazepan-2-one belongs to the azepanone family, which includes derivatives with varying substituents and ring modifications. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Findings:
Substituent Effects :
- The pentyl chain in this compound significantly increases lipophilicity compared to smaller substituents (e.g., methyl in 1-Methylazepan-2-one). This property may enhance membrane permeability but reduce aqueous solubility .
- Methylclonazepam’s chlorophenyl and nitro groups contribute to its pharmacological activity and stability, contrasting with this compound’s lack of aromatic or electron-withdrawing groups .
Ring Size and Reactivity: Azepanones (7-membered rings) exhibit less ring strain than smaller lactams (e.g., caprolactam, a 6-membered ring), but their synthetic utility depends on substituent compatibility.
Functional Diversity :
- Unlike Methylclonazepam, which is bioactive, this compound’s applications remain underexplored. Its pentyl chain may make it suitable for lipid-based formulations or as a hydrophobic scaffold .
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